2-(2-Bromoallyl)isoindoline-1,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoprop-2-enyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO2/c1-7(12)6-13-10(14)8-4-2-3-5-9(8)11(13)15/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIRTORSRBLZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2 Bromoallyl Isoindoline 1,3 Dione and Analogous Structures
Regioselective HBr-Elimination Approaches to 2-Bromoallylic Isoindoline (B1297411) Derivatives
A key strategy for synthesizing 2-bromoallylic isoindoline derivatives involves the carefully controlled elimination of HBr from a vicinal dibromide, such as 2-(2,3-dibromopropyl)isoindoline-1,3-dione. The success of this approach hinges on achieving high regioselectivity to ensure the formation of the desired alkene isomer. nih.gov
The elimination of HBr from a bromoalkane is typically promoted by a base. docbrown.info In the case of vicinal dibromides, a single elimination event leads to a bromoalkene. The reaction generally proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton (H+) and a bromide ion (Br-) is simultaneously expelled, resulting in the formation of a carbon-carbon double bond. docbrown.info The choice of base and reaction conditions is critical to favor elimination over competing nucleophilic substitution reactions. Strong, non-nucleophilic bases are often preferred for this purpose. docbrown.inforesearchgate.net
For the conversion of a 2,3-dibromopropyl precursor to a 2-bromoallyl product, a base like potassium hydroxide (B78521) (KOH) in an alcohol solvent can be employed. chegg.com The hydroxide ion functions as a strong base, abstracting a proton from the carbon adjacent to the bromine atoms. docbrown.info
Table 1: Bases and Conditions for Elimination Reactions
| Base | Solvent | Typical Conditions | Mechanism | Reference |
|---|---|---|---|---|
| Potassium Hydroxide (KOH) | Methanol / Ethanol | Reflux | E2 | docbrown.infochegg.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Varies (e.g., THF, Toluene) | Room Temperature to Reflux | E2 | researchgate.net |
The mechanism involves the abstraction of a proton from the C-1 position, followed by the formation of the C-1=C-2 double bond and the departure of the bromide from C-2. This specific regiochemical outcome is crucial for forming the target compound.
The regioselectivity of the HBr elimination is the most critical factor in this synthetic approach. numberanalytics.com The formation of either 2-(2-bromoallyl)isoindoline-1,3-dione or its isomer, 2-(3-bromoallyl)isoindoline-1,3-dione, depends on which proton is abstracted by the base. The presence of the electron-withdrawing isoindoline-1,3-dione (phthalimide) group plays a decisive role. researchgate.net
Electron-withdrawing groups increase the acidity of nearby protons through an inductive effect (-I effect). In the 2-(2,3-dibromopropyl)isoindoline-1,3-dione precursor, the phthalimide (B116566) group is attached to the nitrogen, which is bonded to the C-1 of the propyl chain. While not directly on the carbon backbone, its influence is transmitted through the molecule. More significantly, the bromine atom at C-2 acts as an electron-withdrawing group, increasing the acidity of the protons on C-1. Research on analogous systems has shown that oxygen-containing functional groups adjacent to the elimination site can control regioselectivity by enhancing the acidity of specific hydrogens. researchgate.net This principle suggests that the electronic environment created by the substituents dictates the site of deprotonation, thereby controlling the position of the double bond to selectively yield the 2-bromo-1-alkene structure. researchgate.net This controlled deprotonation favors the formation of the more stable conjugated system where possible, but in this case, it is primarily governed by the acidity of the available protons.
Phthalimide Alkylation Strategies for N-Allylic Systems
The Gabriel synthesis is a classic and highly effective method for preparing primary amines and, by extension, N-substituted phthalimides. libretexts.orgmasterorganicchemistry.com This method involves the N-alkylation of phthalimide, typically using its potassium salt (potassium phthalimide), which acts as a potent nucleophile. masterorganicchemistry.comthermofisher.com
To synthesize this compound directly, potassium phthalimide can be reacted with 2,3-dibromopropene (B1205560) in an SN2 reaction. masterorganicchemistry.com In this reaction, the phthalimide anion displaces one of the bromide ions from the allylic substrate. The reaction is generally carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the SN2 mechanism. thermofisher.com
Table 2: Phthalimide Alkylation Examples
| Phthalimide Source | Alkylating Agent | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Potassium Phthalimide | α,ω-Dibromoalkane | None (neat) or Solvent | N-(ω-bromoalkyl)phthalimide | google.com |
| Phthalimide | Alkyl Halide | DMF, DMSO | N-Alkylphthalimide | thermofisher.com |
This approach offers a direct route to the desired N-allylic system, installing the phthalimide and the bromoallyl group in a single, efficient step. One challenge can be the potential for a second substitution reaction, though the electron-withdrawing nature of the newly formed N-alkylphthalimide deactivates the remaining nucleophilicity of the nitrogen. masterorganicchemistry.com
Bromination Methodologies for Allylic Isoindoline-1,3-dione Precursors
An alternative synthetic pathway begins with a readily available precursor, 2-allylisoindoline-1,3-dione, which can be synthesized via the Gabriel reaction between potassium phthalimide and allyl bromide. The key step in this route is the selective bromination at the allylic position of the double bond.
Direct addition of molecular bromine (Br₂) to the alkene would result in the formation of the undesired vicinal dibromide, 2-(2,3-dibromopropyl)isoindoline-1,3-dione. masterorganicchemistry.com To achieve selective allylic bromination, a reagent that provides a low, steady concentration of bromine is required. N-Bromosuccinimide (NBS) is the classic reagent for this purpose, typically used in the presence of a radical initiator (like AIBN) or light (hν). masterorganicchemistry.com
The reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism. masterorganicchemistry.com
Initiation: A radical initiator generates a small number of bromine radicals.
Propagation: A bromine radical abstracts an allylic hydrogen from 2-allylisoindoline-1,3-dione, forming a resonance-stabilized allylic radical and HBr. This HBr then reacts with NBS to produce a molecule of Br₂ at a very low concentration.
Propagation: The resonance-stabilized allylic radical reacts with the newly formed Br₂ to yield the final product, this compound, and another bromine radical, which continues the chain.
This method ensures that the concentration of Br₂ remains too low for electrophilic addition to the double bond to compete effectively, leading to the desired allylic substitution product. masterorganicchemistry.com
Chemical Reactivity and Transformative Potential of 2 2 Bromoallyl Isoindoline 1,3 Dione
Nucleophilic Substitution Reactions at the Allylic Bromide Position
The allylic bromide functionality in 2-(2-bromoallyl)isoindoline-1,3-dione is highly susceptible to nucleophilic substitution. This reactivity is enhanced by the ability of the adjacent π-system to stabilize the transition state of the reaction. The substitution can proceed through two primary pathways: a direct (S_N_2) displacement or an allylic rearrangement (S_N_2') pathway, although the former is often predominant with this substrate.
A wide array of nucleophiles can be employed to displace the bromide, leading to the formation of a new carbon-nucleophile bond and introducing significant molecular diversity. This reaction is fundamental for elaborating the allyl side chain. For instance, in a manner analogous to the Gabriel synthesis, where phthalimides are used to introduce a protected primary amine, the bromoallyl group on this molecule can react with various nucleophiles to append new functionalities. youtube.com The reaction of 2-bromomethyl-1,3-thiaselenole with nucleophiles, which proceeds via a stabilized intermediate, provides a parallel for the enhanced reactivity of such systems due to heteroatom involvement. nih.gov
The following table illustrates the potential products from the reaction of this compound with a selection of common nucleophiles.
| Nucleophile (Nu-H) | Reagent Example | Product: 2-(2-Substituted-allyl)isoindoline-1,3-dione |
| Amine | R₂NH | 2-(2-(Dialkylamino)allyl)isoindoline-1,3-dione |
| Alcohol/Phenol | ROH/ArOH | 2-(2-Alkoxy/Aryloxy-allyl)isoindoline-1,3-dione |
| Thiol/Thiophenol | RSH/ArSH | 2-(2-(Alkylthio/Arylthio)allyl)isoindoline-1,3-dione |
| Azide (B81097) | NaN₃ | 2-(2-Azidoallyl)isoindoline-1,3-dione |
| Malonate Ester | CH₂(CO₂Et)₂ / Base | Diethyl 2-((1,3-dioxoisoindolin-2-yl)methyl)allylmalonate |
These substitution reactions are typically carried out in polar aprotic solvents, such as DMF or acetonitrile, often with the addition of a non-nucleophilic base to neutralize the HBr byproduct.
Cycloaddition and Annulation Reactions Involving the Allylic Moiety
The carbon-carbon double bond within the allylic system of this compound serves as a key reactive site for cycloaddition and annulation reactions, enabling the construction of complex cyclic and polycyclic frameworks.
The alkene moiety can act as a dipolarophile (the 2π component) in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. uchicago.eduwikipedia.org This type of reaction involves a 1,3-dipole reacting with an alkene to form a five-membered ring. nih.gov This pathway is a powerful tool for synthesizing novel heterocyclic systems appended to the isoindoline (B1297411) core. nih.gov
Common 1,3-dipoles that can react with the allylic double bond include:
Nitrones: The reaction with a nitrone would yield a spiro-isoxazolidine derivative. The regioselectivity of such cycloadditions is governed by frontier molecular orbital interactions between the nitrone and the alkene. wikipedia.org
Azomethine Ylides: These dipoles, often generated in situ, react to form pyrrolidine (B122466) rings. nih.gov The cycloaddition provides a direct route to complex, nitrogen-containing spirocycles.
Nitrile Oxides: Cycloaddition with nitrile oxides provides a pathway to isoxazoline-functionalized isoindoline-1,3-diones. researchgate.net
These reactions are highly valued for their ability to rapidly build molecular complexity in a single, often stereospecific, step. nih.govnih.gov
The this compound scaffold is an excellent precursor for designing intramolecular cyclization cascades. Following an initial functionalization at the bromide position, the newly introduced group can participate in a subsequent cyclization reaction. For instance, a derivative formed via a Sonogashira coupling (see section 3.3.1) could undergo a metal-catalyzed cyclization where the alkyne moiety attacks the aromatic ring of the phthalimide (B116566) to form a new fused ring system. Such cascade reactions, which form multiple bonds in a single operation, are highly efficient. rsc.org
Similarly, domino reactions involving aza-Cope rearrangement followed by other cyclizations have been used to create functionalized indolizidine systems from related allyl-pyrrolidine precursors, highlighting the potential for such cascades. nih.gov
Metal-Catalyzed Cross-Coupling Reactions of this compound
The allylic bromide is an ideal handle for a variety of transition-metal-catalyzed cross-coupling reactions, most notably those mediated by palladium. These reactions involve the formation of a π-allylpalladium complex, which then reacts with a suitable coupling partner. tdl.orgrsc.org
Two of the most powerful cross-coupling reactions applicable to this substrate are the Suzuki-Miyaura and Sonogashira couplings.
The Suzuki-Miyaura coupling involves the reaction of the allylic bromide with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.comresearchgate.net This reaction forms a new carbon-carbon bond, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the allylic position. rsc.org
The Sonogashira coupling pairs the allylic bromide with a terminal alkyne. organic-chemistry.org This reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base, such as an amine. scirp.orgscirp.orgresearchgate.net It is a highly effective method for synthesizing conjugated enyne systems. rsc.org
The table below summarizes typical conditions for these transformations.
| Reaction | Coupling Partner | Catalyst System | Base | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (R-B(OH)₂) | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | K₂CO₃, Cs₂CO₃ | 2-(2-Aryl/Vinyl-allyl)isoindoline-1,3-dione |
| Sonogashira | Terminal Alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DiPEA | 2-(2-Alkynylallyl)isoindoline-1,3-dione |
Beyond Suzuki and Sonogashira reactions, the reactive nature of the allylic bromide in this compound allows for other important metal-catalyzed transformations.
The Heck reaction involves the palladium-catalyzed coupling of the allylic bromide with an alkene, such as an acrylate (B77674) or styrene, in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction results in the formation of a new, more substituted alkene, typically with high stereoselectivity. nih.govlibretexts.org The mechanism proceeds through oxidative addition of the allylic bromide to a Pd(0) center, followed by alkene insertion and β-hydride elimination. wikipedia.org
Furthermore, the formation of a π-allylpalladium intermediate opens the door to a range of allylic substitution reactions (also known as Tsuji-Trost reactions). nih.gov In these processes, the palladium-activated allyl group can be attacked by soft nucleophiles, such as stabilized carbanions (e.g., malonates), amines, or phenols, often with high stereo- and regioselectivity. researchgate.net This catalytic approach provides an alternative to the direct nucleophilic substitutions described in section 3.1. tdl.org
Structural Elucidation and Advanced Spectroscopic Characterization of 2 2 Bromoallyl Isoindoline 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Differentiation and Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit characteristic signals corresponding to the aromatic protons of the phthalimide (B116566) group and the protons of the 2-bromoallyl substituent. The four aromatic protons would likely appear as two multiplets in the range of δ 7.7-8.0 ppm. The methylene protons (-CH₂-) adjacent to the nitrogen atom are expected to resonate as a doublet, while the vinylidene protons (=CH₂) will likely appear as two distinct signals, also doublets, due to geminal coupling. The presence of the bromine atom on the double bond will influence the chemical shifts of the adjacent protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would further corroborate the structure. The carbonyl carbons of the imide functionality are expected to show signals in the downfield region, typically around δ 167 ppm. The aromatic carbons would produce a set of signals between δ 123 and 135 ppm. The carbons of the 2-bromoallyl group, including the methylene carbon, the bromine-bearing vinylic carbon, and the terminal vinylic carbon, would have distinct chemical shifts that are crucial for confirming the connectivity of the substituent.
A detailed analysis of these predicted chemical shifts and coupling constants would allow for the complete assignment of the molecular structure and would readily distinguish 2-(2-bromoallyl)isoindoline-1,3-dione from any isomeric impurities that might arise during its synthesis.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic CH | 7.7-8.0 (m, 4H) | 123.0-135.0 |
| N-CH₂ | ~4.5 (d) | ~40.0 |
| C=CH₂ (geminal to Br) | ~5.9 (d) | ~120.0 |
| C=CH₂ (terminal) | ~5.6 (d) | ~118.0 |
| C=O | - | ~167.0 |
| C-Br | - | ~100.0 |
Note: These are predicted values based on analogous structures and may vary slightly from experimental data.
Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Applications
Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide complementary information vital for the characterization of this compound.
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong absorption bands characteristic of the phthalimide moiety. Two distinct carbonyl (C=O) stretching vibrations are anticipated in the region of 1770-1700 cm⁻¹, which is a hallmark of the imide functional group. Aromatic C-H stretching vibrations would likely be observed above 3000 cm⁻¹, while C=C stretching vibrations from the aromatic ring and the allyl group would appear in the 1600-1450 cm⁻¹ region. The presence of the C-Br bond would be indicated by a stretching vibration at lower wavenumbers, typically in the range of 600-500 cm⁻¹.
High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for determining the elemental composition and confirming the molecular weight of the compound with high accuracy. The technique would provide the exact mass of the molecular ion, allowing for the unequivocal confirmation of the chemical formula C₁₁H₈BrNO₂. The isotopic pattern of the molecular ion peak, showing characteristic signals for the presence of a bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), would serve as a definitive piece of evidence for the structure.
Interactive Data Table: Key Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Feature | Expected Value |
| IR Spectroscopy | Carbonyl (C=O) stretching | 1770-1700 cm⁻¹ |
| IR Spectroscopy | Aromatic C-H stretching | >3000 cm⁻¹ |
| IR Spectroscopy | C=C stretching | 1600-1450 cm⁻¹ |
| IR Spectroscopy | C-Br stretching | 600-500 cm⁻¹ |
| HRMS | Exact Mass [M+H]⁺ | Calculated for C₁₁H₉BrNO₂⁺ |
| HRMS | Isotopic Pattern | Presence of Br isotopes (⁷⁹Br, ⁸¹Br) |
X-ray Crystallographic Analysis of Related Bromoalkyl Isoindoline-1,3-dione Derivatives
While a crystal structure for this compound itself is not available in the provided search results, the crystallographic analysis of closely related compounds such as 2-(2-bromoethyl)isoindoline-1,3-dione and 2-(3-bromopropyl)isoindoline-1,3-dione offers significant insights into the likely solid-state conformation and intermolecular interactions.
In the crystal structures of related bromoalkyl isoindoline-1,3-dione derivatives, the phthalimide group is generally found to be nearly planar nih.govresearchgate.netresearchgate.net. The conformation of the N-alkyl side chain, however, can vary. For instance, in the case of 2-(2-bromoethyl)isoindoline-1,3-dione, both anti and gauche conformations of the N-C-C-Br side chain have been observed in the same crystal lattice, with torsion angles around -179° and -66° respectively nih.govresearchgate.net. This indicates that the energy barrier between these conformations is relatively low. For this compound, the presence of the C=C double bond would introduce more rigidity to the side chain compared to a saturated alkyl chain. The orientation of the bromoallyl group relative to the phthalimide ring will be determined by a balance of steric and electronic factors.
The crystal packing of N-substituted isoindoline-1,3-diones is typically governed by a combination of weak intermolecular interactions. In the crystal structure of 2-(2-bromoethyl)isoindoline-1,3-dione, short Br⋯O contacts (around 3.162 Å), C—H⋯O hydrogen bonds, and numerous π–π stacking interactions between the aromatic rings of the phthalimide moieties are observed nih.govresearchgate.net. These interactions play a crucial role in the formation of the three-dimensional supramolecular architecture. It is highly probable that similar intermolecular interactions, including halogen bonding (Br⋯O) and π–π stacking, would be significant in the crystal packing of this compound, influencing its physical properties such as melting point and solubility.
Theoretical and Computational Investigations of 2 2 Bromoallyl Isoindoline 1,3 Dione
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Currently, there are no specific DFT studies published for 2-(2-bromoallyl)isoindoline-1,3-dione. A typical investigation would involve optimizing the molecule's three-dimensional structure to find its most stable geometric configuration. This analysis would yield crucial data such as bond lengths, bond angles, and dihedral angles.
For related isoindoline-1,3-dione compounds, DFT has been successfully used to understand their structural and electronic properties. semanticscholar.orgacgpubs.orgnih.gov For instance, studies on similar molecules have determined the planarity of the isoindoline (B1297411) ring system and the conformational preferences of various substituents. semanticscholar.orgresearchgate.net
Electronic structure analysis would calculate properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference, or HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the electron density distribution and predict sites susceptible to electrophilic and nucleophilic attack. Without specific research, these values for this compound remain unknown.
Table 1: Hypothetical Data Table for DFT-Calculated Molecular Parameters of this compound This table is for illustrative purposes only. No published data is available.
| Parameter | Calculated Value |
|---|---|
| HOMO-LUMO Gap (eV) | Data not available |
| Dipole Moment (Debye) | Data not available |
| C=C Bond Length (Å) | Data not available |
| C-Br Bond Length (Å) | Data not available |
| N-C(allyl) Bond Length (Å) | Data not available |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
The reaction mechanisms of this compound, such as elimination or rearrangement reactions, have not been elucidated through quantum chemical calculations in published literature. Such studies are vital for understanding the energetic feasibility and pathways of chemical transformations.
The 2-bromoallyl group can potentially undergo elimination reactions (e.g., E2, E1, or E1cB mechanisms) to form an allene (B1206475) or a conjugated system. wolfram.comunizin.orglibretexts.org A computational study would identify the transition state structures for these potential elimination pathways. wolfram.comunizin.org By calculating the activation energy for each pathway, researchers could predict the most likely reaction mechanism under specific conditions (e.g., choice of base and solvent). masterorganicchemistry.commsu.edu Currently, no such transition state analysis for this compound has been reported.
Intramolecular rearrangements, such as a semanticscholar.orgwolfram.com-Wittig rearrangement if an adjacent carbanion could be formed, are theoretically possible. researchgate.net Computational chemistry could map the complete energy profile for such a rearrangement, identifying all intermediates and transition states along the reaction coordinate. This would determine the kinetic and thermodynamic favorability of the rearrangement compared to other potential reactions. This area remains unexplored for the target compound.
Prediction of Spectroscopic Signatures via Computational Methods
Computational methods are frequently used to predict spectroscopic data, which aids in the experimental identification and characterization of compounds. semanticscholar.orgresearchgate.net Techniques like Time-Dependent DFT (TD-DFT) can predict UV-Vis absorption spectra, while calculations of vibrational frequencies can simulate Infrared (IR) and Raman spectra. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C).
Although these methods have been applied to other isoindoline-1,3-diones, the specific predicted spectroscopic data for this compound are not available in the scientific literature. acgpubs.orgnih.gov
Table 2: Illustrative Table of Computationally Predicted Spectroscopic Data for this compound This table is for illustrative purposes only. No published data is available.
| Spectroscopy Type | Key Predicted Signature | Wavenumber (cm⁻¹)/Shift (ppm) |
|---|---|---|
| IR | C=O stretch (asymmetric) | Data not available |
| IR | C=O stretch (symmetric) | Data not available |
| ¹H NMR | =CH₂ protons | Data not available |
| ¹³C NMR | C=O carbons | Data not available |
| ¹³C NMR | C-Br carbon | Data not available |
Conformational Landscape Analysis of the 2-Bromoallyl Moiety
The flexibility of the allyl group allows for multiple conformations (rotational isomers or rotamers) due to rotation around the N-CH₂ and CH₂-CBr bonds. A full conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting conformation. This would identify the global minimum energy conformation (the most stable structure) and other low-energy local minima, as well as the energy barriers to rotation between them.
While a crystallographic study of the related 2-(2-bromoethyl)isoindoline-1,3-dione has shown preferences for anti and gauche conformations of the side chain, a similar detailed computational analysis for the 2-bromoallyl moiety has not been performed or published. researchgate.netnih.gov
Derivatization Strategies and Synthesis of Novel Isoindoline 1,3 Dione Analogs from 2 2 Bromoallyl Isoindoline 1,3 Dione
Scaffold Diversification through Reactions at the Allylic Bromide Position
The 2-(2-bromoallyl) group in 2-(2-bromoallyl)isoindoline-1,3-dione is a key functional handle that enables a wide range of chemical transformations. The carbon-bromine bond at the allylic position is activated towards both nucleophilic substitution and metal-catalyzed cross-coupling reactions, making it an excellent electrophilic partner for constructing new carbon-carbon and carbon-heteroatom bonds. pressbooks.pub
Allylic halides are particularly reactive substrates in nucleophilic substitution reactions, proceeding readily via an S_N1 mechanism due to the formation of a resonance-stabilized allyl carbocation. pressbooks.pub This reactivity allows for the introduction of a variety of functional groups by reacting this compound with a wide range of nucleophiles. For instance, amines, alcohols, thiols, and azide (B81097) ions can displace the bromide to form new derivatives with modified side chains. This approach is foundational to the Gabriel synthesis, where the phthalimide (B116566) group is used as a protected form of a primary amine; related bromoalkyl phthalimides like 2-(2-bromoethyl)isoindoline-1,3-dione are common reagents for this purpose. researchgate.netnih.gov
Furthermore, the allylic bromide moiety is an ideal substrate for palladium-catalyzed cross-coupling reactions. nih.gov Techniques such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings can be employed to forge new bonds. These reactions are powerful tools for scaffold diversification, allowing for the attachment of aryl, vinyl, alkynyl, and amino groups to the allyl side chain, thereby creating complex molecular architectures from a relatively simple starting material. rsc.orgresearchgate.netrsc.org
| Reaction Type | Reagent/Catalyst | Product Class |
| Nucleophilic Substitution | Nu-H (e.g., R-OH, R-SH, R₂NH) | 2-(2-Substituted-allyl)isoindoline-1,3-diones |
| Suzuki Coupling | Arylboronic acid / Pd catalyst | 2-(2-Arylallyl)isoindoline-1,3-diones |
| Heck Coupling | Alkene / Pd catalyst | Substituted diene derivatives |
| Sonogashira Coupling | Terminal alkyne / Pd/Cu catalyst | Conjugated enyne derivatives |
| Buchwald-Hartwig Amination | Amine / Pd catalyst | N-Allylated amine derivatives |
Synthesis of Isoindoline-1,3-dione Derivatives Bearing Modified Allyl Moieties
Building on the reactivity at the allylic position, a multitude of isoindoline-1,3-dione derivatives with specifically tailored allyl side chains can be synthesized. The modification of this moiety is a straightforward strategy to introduce new physicochemical properties or additional reactive sites for further functionalization.
The reaction with sodium azide, for example, yields 2-(2-azidoallyl)isoindoline-1,3-dione. The resulting azide can then be reduced to a primary amine or used in "click" chemistry reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazole rings. Similarly, reaction with thiourea (B124793) followed by hydrolysis provides the corresponding thiol, which can be further alkylated or oxidized to form disulfides. The versatility of these reactions allows for the generation of a library of compounds with diverse functional groups appended to the allyl moiety. acgpubs.org
| Nucleophile | Reagent Example | Product Structure |
| Azide | Sodium Azide (NaN₃) | 2-(2-Azidoallyl)isoindoline-1,3-dione |
| Thiol | Thiourea then hydrolysis | 2-(2-Mercaptoallyl)isoindoline-1,3-dione |
| Amine | Diethylamine | 2-(2-(Diethylamino)allyl)isoindoline-1,3-dione |
| Alcohol | Sodium Methoxide | 2-(2-Methoxyallyl)isoindoline-1,3-dione |
Development of Phthalimide-Based Hybrid Molecules
The phthalimide core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. mdpi.com this compound serves as an excellent starting point for creating hybrid molecules, where the phthalimide unit is covalently linked to another pharmacophore via the allyl chain. This molecular hybridization strategy aims to combine the therapeutic activities of two different molecular entities to create a single molecule with potentially enhanced efficacy or a novel mechanism of action. nih.govnih.gov
The synthesis of such hybrids is often achieved by using a bifunctional reagent as the nucleophile in a substitution reaction. For example, reacting the bromoallyl starting material with an amine-containing drug or pharmacophore directly couples the two fragments. This approach has been used to create S-alkyl phthalimide- and S-benzyl-oxadiazole-quinoline hybrids, demonstrating the feasibility of linking the phthalimide core to other heterocyclic systems. mdpi.com The allyl group acts as a flexible linker, the length and nature of which can be tuned to optimize biological activity. This strategy has been employed in the design of various bioactive agents, including potential inhibitors of enzymes like acetylcholinesterase. nih.gov Multicomponent reactions can also be envisioned where the bromoallyl phthalimide acts as one of the key components to build complex, drug-like molecules in a single step. researchgate.netresearchgate.net
Stereoselective Synthesis of Chiral Derivatives
While this compound is an achiral molecule, its derivatization offers opportunities for the stereoselective synthesis of chiral products. The creation of a new stereocenter can be achieved during the modification of the allyl group, particularly through transition-metal-catalyzed asymmetric reactions.
A prominent example of such a strategy is the palladium-catalyzed asymmetric allylic alkylation (AAA). In this type of reaction, a soft nucleophile, such as a malonate ester, attacks the π-allyl palladium complex formed in situ from the bromoallyl precursor. By employing a chiral phosphine (B1218219) ligand for the palladium catalyst, the nucleophilic attack can be directed to one face of the allyl system, resulting in the formation of one enantiomer in excess. nih.gov While this specific reaction has not been documented for this compound, the principle is well-established for a vast range of allylic electrophiles. The development of such enantioselective methods is crucial as the biological activity of chiral molecules often resides in a single enantiomer. nih.govrsc.orgnih.gov The synthesis of chiral isoindoline (B1297411) derivatives is an active area of research, with various catalytic strategies being developed to control stereochemistry. nih.govrsc.org
Synthetic Utility of 2 2 Bromoallyl Isoindoline 1,3 Dione in the Preparation of Complex Molecular Architectures
Precursor for Nitrogen-Containing Heterocyclic Systems
The structure of 2-(2-bromoallyl)isoindoline-1,3-dione is well-suited for the synthesis of various nitrogen-containing heterocycles. The presence of the bromoallyl moiety allows for several cyclization strategies.
One potential application is in radical cyclizations . The carbon-bromine bond can be homolytically cleaved using radical initiators to generate a vinyl radical. This radical can then undergo intramolecular cyclization onto a suitable acceptor. For instance, analogous N-allyl-2-bromo-amides are known to undergo 5-exo cyclization to form γ-lactams. nih.gov This suggests a plausible pathway for this compound to be converted into functionalized pyrrolidine (B122466) or isoindolinone derivatives, which are core structures in many biologically active compounds. nih.gov
Another powerful method for forming nitrogen-containing rings is the intramolecular Heck reaction . This palladium-catalyzed reaction can form a new carbon-carbon bond between the vinyl bromide and another part of the molecule. For example, a similar strategy involving a three-component reaction to form a pyrrolidine adduct, followed by N-allylation and an intramolecular Heck reaction, has been used to synthesize complex fused heterocyclic systems like hexahydropyrrolo[2,1-a]isoquinolines. youtube.com The 2-bromoallyl group in the title compound provides the necessary vinyl halide functionality for such transformations.
Furthermore, 1,3-dipolar cycloaddition reactions are a cornerstone in the synthesis of five-membered heterocycles. While direct examples involving this compound are not prevalent, the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives has been achieved through the 1,3-dipolar cycloaddition of isoquinolinium N-ylides with various dipolarophiles. mdpi.com The bromoallyl group could potentially be transformed into a suitable dipolarophile to participate in similar cycloaddition reactions, leading to complex heterocyclic frameworks.
Building Block in Multistep Organic Synthesis
The dual reactivity of this compound makes it a strategic component in the assembly line of multistep organic synthesis, allowing for the sequential or chemo-selective introduction of different molecular fragments.
Incorporation into Intermediates for Complex Organic Molecules
The 2-bromoallyl group is a versatile handle for a variety of synthetic transformations. One of its key potential applications is in palladium-catalyzed cross-coupling reactions , such as the Heck reaction. masterorganicchemistry.comnih.gov This reaction would couple the vinyl bromide moiety with an alkene, forming a new, more complex substituted alkene. masterorganicchemistry.com Such reactions are fundamental in C-C bond formation and have been applied to the synthesis of 1,3-diarylpropene derivatives, which are analogs of biologically active stilbenoids and dihydrostilbenoids. researchgate.net
The compound can also serve as a precursor to a 1,3-diene . Elimination of hydrogen bromide from the 2-bromoallyl group would generate a 2-(buta-1,3-dien-2-yl)isoindoline-1,3-dione. 1,3-dienes are exceptionally useful building blocks, most notably in Diels-Alder reactions, which provide a powerful method for constructing six-membered rings with high stereocontrol. researchgate.netorganic-chemistry.org This transformation would open up a vast array of possibilities for creating polycyclic structures.
Additionally, the bromoallyl functionality can participate in organometallic reactions . For instance, under Barbier-type conditions with metals like indium, tin, or zinc, it could undergo carbonyl allylation or bromoallylation with aldehydes and ketones, such as isatins, to form functionalized 3-hydroxyoxindole moieties in aqueous media. orgsyn.org This demonstrates its utility in forming new carbon-carbon bonds and introducing hydroxyl groups.
Application in the Synthesis of Carbapenem (B1253116) Compounds (General Class)
Carbapenems are a class of broad-spectrum β-lactam antibiotics. Their synthesis often involves the construction of a bicyclic core structure. Key strategies for their synthesis include cycloaddition reactions to form parts of the heterocyclic system. For instance, a series of carbapenems with novel C-2 substituents have been synthesized via 1,3-dipolar cycloaddition reactions of various dipoles to a 2-vinylcarbapenem. nih.gov
While the this compound could theoretically be converted into a diene for a Diels-Alder reaction or a related dipolarophile, a direct, documented application of this specific compound in the synthesis of the carbapenem class of molecules is not readily found in the scientific literature. The synthesis of novel carbapenems often focuses on attaching various heterocyclic moieties to the carbapenem core to modify their antibacterial spectrum and stability against enzymes like dehydropeptidase-I (DHP-I). nih.govnih.gov
Strategies for Phthalimide (B116566) Cleavage and Amination
The phthalimide group is a widely used protecting group for primary amines due to its stability. masterorganicchemistry.com Its removal, or deprotection, is a crucial step in many synthetic sequences to liberate the primary amine for further reactions.
The classical method for cleaving the phthalimide group is hydrazinolysis , typically using hydrazine (B178648) (NH₂NH₂) in an alcohol solvent. masterorganicchemistry.com This reaction proceeds by nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic hydrazide (phthalhydrazide) and the desired free primary amine.
While effective, hydrazinolysis can sometimes require harsh conditions or be incompatible with other functional groups in the molecule. A significantly milder, near-neutral method for phthalimide deprotection has been developed, which is particularly useful for sensitive substrates, such as those in peptide synthesis. masterorganicchemistry.comorgsyn.org This two-stage, one-flask process involves the reduction of the phthalimide with sodium borohydride (B1222165) (NaBH₄) in an alcohol, such as 2-propanol. This reduction yields an o-hydroxymethyl benzamide (B126) intermediate. Subsequent treatment with a weak acid, like aqueous acetic acid, induces lactonization to form phthalide (B148349) and releases the primary amine. orgsyn.org This method is noted for its high efficiency and for proceeding without significant loss of optical activity in chiral compounds. masterorganicchemistry.com
| Deprotection Method | Reagents | By-product | Conditions | Key Advantages |
| Hydrazinolysis | Hydrazine (NH₂NH₂) | Phthalhydrazide | Typically reflux in alcohol | Well-established, effective |
| Reductive Cleavage | 1. Sodium Borohydride (NaBH₄) 2. Acetic Acid (CH₃COOH) | Phthalide | Room temp to 80°C | Mild, near-neutral, preserves stereochemistry |
Future Research Directions and Unexplored Avenues for 2 2 Bromoallyl Isoindoline 1,3 Dione
Development of Catalytic Systems for Enhanced Selectivity in Transformations
The presence of both an allylic bromide and a carbon-carbon double bond in 2-(2-bromoallyl)isoindoline-1,3-dione offers a rich playground for catalytic transformations. Future research could focus on developing highly selective catalytic systems to control the outcome of its reactions.
Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are prime candidates for investigation. The development of tailored phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands could allow for selective activation of the C-Br bond, leaving the double bond intact for subsequent manipulations. This would enable the introduction of a wide array of substituents at the allylic position, leading to diverse molecular architectures.
Furthermore, exploring enantioselective catalysis is a crucial future direction. Chiral catalysts could be employed in reactions like asymmetric allylic alkylation to produce enantiomerically enriched products, which are of high value in medicinal chemistry and materials science.
Table 1: Hypothetical Catalytic Systems for Selective Transformations
| Catalyst System | Target Reaction | Potential Outcome |
| Pd(OAc)₂ / SPhos | Suzuki Coupling | Selective C-C bond formation at the allylic position. |
| [Rh(cod)Cl]₂ / Chiral Diene | Asymmetric Allylic Alkylation | Enantioselective introduction of nucleophiles. |
| Grubbs' Catalyst | Ring-Closing Metathesis | Synthesis of novel heterocyclic structures. |
Integration into Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly integral to modern synthetic strategies. Future research should explore the integration of this compound into flow chemistry setups and other sustainable synthetic methodologies.
Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and ease of scalability. nih.gov The synthesis of this compound itself, as well as its subsequent transformations, could be optimized in continuous flow reactors. This would not only improve efficiency but also minimize waste generation.
Moreover, the development of synthetic routes that utilize greener solvents, renewable starting materials, and energy-efficient processes is a key area for future exploration. For instance, investigating reactions in water or bio-based solvents would significantly enhance the environmental credentials of processes involving this compound. The use of solvent-free reaction conditions, where applicable, also represents a sustainable approach. mdpi.com
Exploration of Novel Reactivity Patterns and Domino Processes
The unique combination of functional groups in this compound makes it an ideal substrate for discovering novel reactivity patterns and designing elegant domino reaction cascades. Domino reactions, where multiple bond-forming events occur in a single pot, are highly desirable for their efficiency and atom economy. mdpi.com
One potential avenue is the exploration of radical-mediated reactions. The allylic bromide can serve as a precursor for radical generation, which could then participate in intramolecular cyclizations or intermolecular additions to forge complex molecular scaffolds.
Furthermore, the interplay between the electrophilic allylic bromide and the nucleophilic character that can be induced at other positions of the molecule could be exploited in novel domino processes. For example, a sequence involving an initial nucleophilic substitution at the allylic position followed by an intramolecular cyclization onto the isoindoline (B1297411) ring could lead to the rapid construction of intricate heterocyclic systems. The investigation of such reaction cascades could unveil unprecedented chemical transformations. rsc.orgnih.govresearchgate.net
Applications in Advanced Materials Science
The isoindoline-1,3-dione moiety is a known chromophore and has been incorporated into various functional materials. acgpubs.org The bromoallyl group of this compound provides a convenient handle for polymerization or for grafting onto polymer backbones, opening up possibilities for the creation of novel advanced materials.
Future research could focus on the synthesis of polymers incorporating this monomer. The resulting materials might exhibit interesting optical, electronic, or thermal properties. For example, the phthalimide (B116566) unit could impart fluorescence, while the bromoallyl group allows for cross-linking or further functionalization of the polymer chains.
Additionally, this compound could be explored as a building block for the synthesis of functional dyes, nonlinear optical materials, or even as a component in the development of new herbicides or other agrochemicals, given the biological activity often associated with isoindoline-1,3-dione derivatives.
Table 2: Potential Applications in Materials Science
| Material Type | Synthetic Strategy | Potential Properties |
| Functional Polymers | Radical or transition-metal-catalyzed polymerization. | Enhanced thermal stability, fluorescence, tunable refractive index. |
| Organic Dyes | Modification of the isoindoline core and/or the allyl substituent. | Tailored absorption and emission spectra for sensing or imaging. |
| Cross-linked Materials | Curing of polymers containing the bromoallyl functionality. | Improved mechanical strength and solvent resistance. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Bromoallyl)isoindoline-1,3-dione, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions using potassium phthalimide and bromoalkene precursors, as demonstrated in Gabriel Synthesis protocols. Key parameters include solvent choice (e.g., DMF or ethanol), temperature (room temperature to reflux), and stoichiometric ratios. For example, similar bromoethyl derivatives achieved 86% yield under controlled conditions .
- Critical Factors : Solvent polarity affects reaction kinetics, while excess bromoalkene ensures complete substitution. Slow evaporation of ethanol is recommended for crystallization .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use single-crystal X-ray diffraction (SCXRD) to confirm molecular geometry and packing interactions. For instance, SCXRD revealed non-hydrogen Br⋯O interactions and π–π stacking in analogous bromoethyl derivatives .
- Complementary Techniques : H/C NMR (e.g., δ ~4.3 ppm for CHBr groups), IR (C=O stretching ~1770 cm), and HRMS for molecular weight confirmation .
Q. What physicochemical properties (e.g., LogP, solubility) are critical for handling this compound in biological assays?
- Key Data : LogP ~1.7 (indicative of moderate lipophilicity), PSA ~54.45 Ų (polar surface area), and density ~1.36 g/cm³. These values are extrapolated from structurally similar isoindoline-1,3-diones .
- Practical Considerations : Solubility in DMSO or DMF is preferred for in vitro studies, while aqueous buffers may require co-solvents .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis or activity of this compound derivatives?
- Methodology : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO/LUMO energies) and reaction pathways. Hirshfeld surface analysis, as applied to related iodophenyl analogs, can map intermolecular interactions for crystal engineering .
- Case Study : DFT-guided modifications of the bromoallyl side chain improved metabolic stability in trifluoromethyl-substituted derivatives .
Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?
- Methodology : Design of Experiments (DoE) with factorial analysis identifies critical variables. For example, competing elimination pathways in bromoalkene reactions can be suppressed by lowering temperature or using phase-transfer catalysts .
- Troubleshooting : LC-MS monitoring detects intermediates, while column chromatography (silica gel, hexane/EtOAc) isolates pure product .
Q. How does the bromoallyl group influence biological activity compared to other halogenated analogs?
- Structure-Activity Relationship (SAR) : The bromoallyl moiety enhances electrophilicity, enabling covalent binding to target proteins (e.g., kinase inhibitors). Compare with iodoethyl or chloropropyl derivatives, which show varied potency in acetylcholinesterase assays .
- Experimental Validation : In vitro screening against cancer cell lines (e.g., MCF-7) and molecular docking (e.g., 15-lipoxygenase-1) provide mechanistic insights .
Q. What advanced characterization techniques elucidate dynamic behavior in solution (e.g., conformational flexibility)?
- Methodology : Variable-temperature NMR (VT-NMR) probes rotational barriers of the bromoallyl group. For example, H NMR at 400 MHz in CDCl resolves splitting patterns due to restricted rotation .
- Complementary Tools : Molecular dynamics (MD) simulations correlate experimental data with theoretical models .
Methodological Guidelines
- Synthesis Optimization : Prioritize reaction condition screening (e.g., solvent, catalyst) using high-throughput platforms .
- Data Validation : Cross-reference crystallographic (CCDC codes) and spectroscopic databases to ensure reproducibility .
- Ethical Considerations : Adhere to safety protocols for brominated compounds (e.g., PPE, fume hood use) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
